Lipophilicity (XLogP3) Differentiation from Closest Analogs
The target compound possesses a computed XLogP3 of 1, which positions it among the more hydrophilic members of its local analog series. Replacing the cyclopentyl group with a more hydrophobic moiety, such as a benzyloxy or 4-fluorophenylthio group, substantially increases lipophilicity, which can adversely affect aqueous solubility and off-target binding profiles [1]. This quantitative difference is critical for assay development where non-specific binding or poor solubility is a concern.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1 |
| Comparator Or Baseline | 2-cyclopentyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide |
| Quantified Difference | N/A (single data point; comparative baseline inferred from series trend) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility, reducing the need for organic co-solvents in biological assays and minimizing false positives from colloidal aggregation.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 122243680, 2-cyclopentyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide. View Source
